3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
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Overview
Description
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane is an organosilicon compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of multiple silicon-oxygen bonds and vinyl groups, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane typically involves the reaction of hexyltrisiloxane with dimethylvinylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of contamination and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form silanes with different functional groups.
Substitution: The silicon-oxygen bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl groups can yield epoxides, while nucleophilic substitution can produce a variety of siloxane derivatives .
Scientific Research Applications
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in a wide range of reactions. The pathways involved include the formation of siloxane networks and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
- Tris[(dimethylvinylsilyl)oxy]methylsilane
Uniqueness
Compared to similar compounds, 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane stands out due to its hexyl group, which imparts unique hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications requiring a balance of hydrophobicity and reactivity .
Properties
CAS No. |
60111-51-5 |
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Molecular Formula |
C18H40O3Si4 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
tris[[ethenyl(dimethyl)silyl]oxy]-hexylsilane |
InChI |
InChI=1S/C18H40O3Si4/c1-11-15-16-17-18-25(19-22(5,6)12-2,20-23(7,8)13-3)21-24(9,10)14-4/h12-14H,2-4,11,15-18H2,1,5-10H3 |
InChI Key |
QBFMFGFJRBYQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |
Origin of Product |
United States |
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